2-nitro-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
2-Nitro-N-(pyridin-2-ylmethyl)benzamide is an organic compound with the molecular formula C13H11N3O3 and a molecular weight of 257.24 g/mol It is characterized by a nitro group attached to a benzamide structure, which is further linked to a pyridin-2-ylmethyl group
Preparation Methods
The synthesis of 2-nitro-N-(pyridin-2-ylmethyl)benzamide can be achieved through several synthetic routes. One common method involves the amidation reaction between 2-aminopyridine and trans-β-nitrostyrene using a bimetallic metal-organic framework (MOF) catalyst, such as Fe2Ni-BDC . The reaction typically takes place in dichloromethane at 80°C over 24 hours, yielding the desired product with good efficiency. Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
2-Nitro-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Nitro-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be explored for their biological activities, including potential antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-nitro-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The exact molecular pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Nitro-N-(pyridin-2-ylmethyl)benzamide can be compared with other similar compounds, such as:
2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide:
4-Nitro-N-(pyridin-2-ylmethyl)aniline: This compound has a nitro group at a different position on the benzene ring, which can affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-nitro-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c17-13(15-9-10-5-3-4-8-14-10)11-6-1-2-7-12(11)16(18)19/h1-8H,9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RABNSWVIYXUULG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CC=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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